Human Carbonic Anhydrase Isoform Selectivity Driven by 4-Amino Substitution Pattern
The 4-aminobenzene sulfonamide moiety is a critical determinant of selectivity between human carbonic anhydrase (hCA) isoforms and mycobacterial carbonic anhydrase (mtCA) isoforms. In a comparative study of pyrazole-tethered sulfamoyl carboxamides, compounds bearing the 4-aminobenzene sulfonamide group demonstrated selective inhibition toward hCA I and II over mtCA 1–3, whereas compounds with a 3-aminobenzene sulfonamide group exhibited the opposite selectivity (preferential inhibition of mtCA 1–3 over hCA I, II) [1].
| Evidence Dimension | Isoform Selectivity Profile (hCA I/II vs. mtCA 1-3) |
|---|---|
| Target Compound Data | Pyrazoles with 4-aminobenzene sulfonamide: selective toward hCA I and II over mtCAs |
| Comparator Or Baseline | Pyrazoles with 3-aminobenzene sulfonamide: selective toward mtCA 1-3 over hCA I, II |
| Quantified Difference | Inversion of selectivity; no single quantitative ratio provided, but represents a binary switch in biological target preference |
| Conditions | In vitro enzyme inhibition assays against a panel of five CA isoforms (hCA I, hCA II, mtCA 1, mtCA 2, mtCA 3) |
Why This Matters
This class-level evidence provides a clear SAR rationale for selecting the 4-amino substituted compound (CAS 51264-18-7) over the 3-amino analog when research objectives require preferential inhibition of human over mycobacterial CA isoforms.
- [1] Ommi, O., Paoletti, N., Bonardi, A., et al. (2023). Exploration of 3‐aryl pyrazole‐tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors. Archiv der Pharmazie, 356(11), e2300309. DOI: 10.1002/ardp.202300309. View Source
